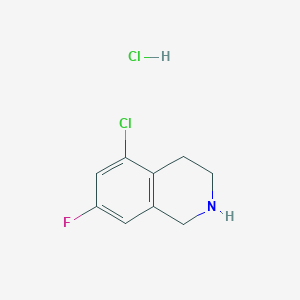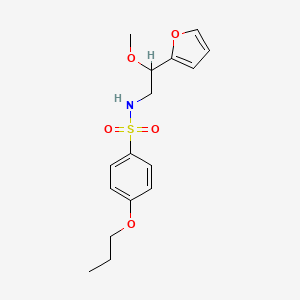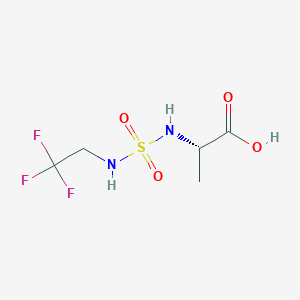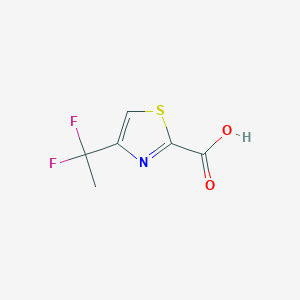![molecular formula C20H17N3O2S B2837140 2-[2-[2-(苄基氨基)-1,3-噻唑-4-基]乙基]异吲哚-1,3-二酮 CAS No. 866050-95-5](/img/structure/B2837140.png)
2-[2-[2-(苄基氨基)-1,3-噻唑-4-基]乙基]异吲哚-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[2-[2-(Benzylamino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione” is a type of isoindoline-1,3-dione derivative . In the molecule of this compound, the phthalimide fragments are almost planar, with r.m.s. deviations of 0.018 and 0.020 Å, and make a dihedral angle of 53.64 (3)° .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives involves various methods . One such method involves the modification of cholinesterase inhibitors towards β-secretase inhibition . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of this compound involves phthalimide fragments that are almost planar . The molecular and crystal structures are stabilized by weak intermolecular C—H O, C—H π and C=O π [2.883 (1) Å] interactions .Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives are synthesized by the condensation of a phthalic anhydride with primary amines . They can also be synthesized by the reaction of benzyne with N-substituted imidazoles .科学研究应用
合成与化学性质
- 合成方法:合成异吲哚-1,3-二酮衍生物的一种著名方法涉及邻卤代苯甲酸酯的钯催化氨基羰基化,生成 2-取代的异吲哚-1,3-二酮,产率良好。该方法对于一类关键杂环的一步法制备具有重要意义,展示了对不同官能团(如甲氧基、醇、酮和硝基)的多功能性 (Worlikar & Larock, 2008)。
- 化学相互作用和修饰:对异吲哚-1,3-二酮衍生物的化学反应性的研究已经导致了具有潜在生物活性的各种化合物的开发。例如,由涉及伯胺和特定氧化的反应合成的苯并[f]异吲哚-4,9-二酮突出了生成具有在药物化学和材料科学中潜在应用的新型化合物的灵活性 (Claessens 等,2008)。
潜在应用
- 生物活性:一些异吲哚-1,3-二酮的衍生物已被评估其抗微生物活性。一项涉及合成和评估吡唑并噻唑基烷氧基-1H-异吲哚-1, 3(2H)-二酮衍生物的研究表明,这些化合物具有显着的抗菌和抗真菌特性,表明它们作为先导化合物在开发新的抗菌剂中的潜力 (Jat 等,2006)。
- 光物理研究:受激态分子内质子转移 (ESIPT) 启发的荧光异吲哚衍生物的光物理性质研究证明了它们对溶剂极性和热稳定性的敏感性,表明它们在荧光材料和传感器领域的应用 (Deshmukh & Sekar, 2015)。
作用机制
Target of Action
The primary target of 2-[2-[2-(Benzylamino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including motor activity, motivation, reward, and the release of various hormones.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have favorable pharmacokinetic properties .
Result of Action
One study found that a similar compound was able to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that the compound may have neuroprotective effects.
安全和危害
While the specific safety and hazards of this compound are not explicitly mentioned in the sources, it’s important to note that isoindoline-1,3-dione derivatives have been found to have potential toxicity . For instance, there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds .
生化分析
Cellular Effects
Some isoindoline-1,3-dione derivatives have shown inhibitory effects on the viability of cancer cells , suggesting that this compound may also have potential anticancer properties.
Molecular Mechanism
Based on its predicted affinity for the dopamine receptor D2 , it may exert its effects through interactions with this receptor, potentially influencing dopamine signaling pathways.
属性
IUPAC Name |
2-[2-[2-(benzylamino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-18-16-8-4-5-9-17(16)19(25)23(18)11-10-15-13-26-20(22-15)21-12-14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYAOZLRNGNICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2837062.png)
(prop-2-yn-1-yl)amine](/img/structure/B2837064.png)
![N-(4-methoxybenzyl)-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2837066.png)

![N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2837070.png)


![(Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2837073.png)
![N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2837075.png)


![2-(3-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2837078.png)


